4-(4-Tert-butylphenyl)-1-butene
Overview
Description
4-(4-Tert-butylphenyl)-1-butene is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
4-(4-Tert-butylphenyl)-1-butene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Safety and Hazards
The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .
Future Directions
A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .
Mechanism of Action
Target of Action
It’s known that this compound is used in the production of epoxy resins, curing agents, and polycarbonate resins . It’s also used as a plasticizer and in the production of phenolic resins .
Mode of Action
It’s known that in polymer science terms, 4-tert-butylphenol is monofunctional and acts as a chain stopper or endcapper . This means it’s used to control molecular weight by limiting chain growth .
Biochemical Pathways
It’s known that 4-tert-butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .
Pharmacokinetics
It’s known that 4-tert-butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water . Its solubility in water is 0.6 g/L at 20 °C .
Result of Action
It’s known that 4-tert-butylphenol is used to control molecular weight by limiting chain growth in polymer science .
Action Environment
It may be persistent in soil and water systems depending on local conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenyl)-1-butene typically involves the alkylation of 4-tert-butylphenol with 1-butene. The reaction is usually carried out in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of optimized reaction conditions, including temperature control and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-tert-butylphenyl)-1-butanol or 4-(4-tert-butylphenyl)butanone.
Reduction: Formation of 4-(4-tert-butylphenyl)butane.
Substitution: Formation of various halogenated or sulfonated derivatives.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl structure but lacks the butene chain.
4-tert-Butylbenzene: Similar structure but without the hydroxyl group present in phenol derivatives.
4-tert-Butylcyclohexanol: A hydrogenated derivative of 4-tert-butylphenol.
Properties
IUPAC Name |
1-but-3-enyl-4-tert-butylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWBANAGGDSFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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